tert-Butyl (2-amino-4,5-difluorophenyl)carbamate tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1000698-88-3
VCID: VC0152969
InChI: InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NC1=CC(=C(C=C1N)F)F
Molecular Formula: C11H14F2N2O2
Molecular Weight: 244.242

tert-Butyl (2-amino-4,5-difluorophenyl)carbamate

CAS No.: 1000698-88-3

Cat. No.: VC0152969

Molecular Formula: C11H14F2N2O2

Molecular Weight: 244.242

* For research use only. Not for human or veterinary use.

tert-Butyl (2-amino-4,5-difluorophenyl)carbamate - 1000698-88-3

Specification

CAS No. 1000698-88-3
Molecular Formula C11H14F2N2O2
Molecular Weight 244.242
IUPAC Name tert-butyl N-(2-amino-4,5-difluorophenyl)carbamate
Standard InChI InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16)
Standard InChI Key NYKTXVPUGXBLOK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=C(C=C1N)F)F

Introduction

Chemical Identity and Structure

Basic Chemical Information

tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is identified by its unique chemical structure and registry information. The compound is characterized by a difluorinated phenyl ring with an amine group and a carbamate functional group. The presence of the tert-butyloxycarbonyl group makes it particularly useful as a protected intermediate in organic synthesis pathways.

The basic chemical information for this compound is summarized in the following table:

ParameterValue
CAS Number1000698-88-3
Molecular FormulaC₁₁H₁₄F₂N₂O₂
Molecular Weight244.24 g/mol
IUPAC Nametert-butyl (2-amino-4,5-difluorophenyl)carbamate

The compound contains several key functional groups: a primary amine group, a carbamate group with a tert-butyl substituent, and two fluorine atoms at the 4,5-positions of the phenyl ring. This particular arrangement of functional groups contributes to its utility in various synthetic applications .

Structural Features

The structure of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate consists of a difluorinated phenyl ring bearing an amino group and a carbamate group. The carbamate functionality (N-C(=O)-O-) links the aromatic ring to the tert-butyl group, creating a protected nitrogen that can be selectively deprotected under appropriate conditions. The presence of two fluorine atoms at the 4,5-positions of the phenyl ring introduces unique electronic properties that can influence reactivity and biological activities of the compounds synthesized from this building block .

The difluorinated aromatic system provides distinctive electronic characteristics that can be advantageous in medicinal chemistry applications. Fluorine substituents are known to increase metabolic stability, lipophilicity, and binding affinity in drug-like molecules, making this compound particularly valuable in pharmaceutical research and development contexts.

Physicochemical Properties

Desired ConcentrationAmount of CompoundVolume of Solvent Required
1 mM1 mg4.0943 mL
1 mM5 mg20.4717 mL
1 mM10 mg40.9433 mL
5 mM1 mg0.8189 mL
5 mM5 mg4.0943 mL
5 mM10 mg8.1887 mL
10 mM1 mg0.4094 mL
10 mM5 mg2.0472 mL
10 mM10 mg4.0943 mL

This detailed solution preparation table allows researchers to accurately prepare stock solutions at various concentrations based on the amount of compound available .

Research Applications

Synthetic Chemistry Applications

tert-Butyl (2-amino-4,5-difluorophenyl)carbamate serves as a valuable building block in synthetic organic chemistry. The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the amino groups allows for selective functionalization of the molecule. This selectivity is particularly useful in multi-step synthetic routes where controlled reactivity is essential.

The compound can be utilized in various coupling reactions, including:

  • Amide bond formation

  • Palladium-catalyzed cross-coupling reactions

  • Nucleophilic aromatic substitution reactions

These transformations enable the incorporation of the difluorinated aromatic scaffold into more complex molecular structures with potential biological activities .

Medicinal Chemistry Significance

Fluorinated aromatic compounds have gained significant attention in medicinal chemistry due to their unique properties. The incorporation of fluorine atoms into drug-like molecules can confer several advantages:

  • Enhanced metabolic stability by blocking potential sites of oxidative metabolism

  • Increased lipophilicity, potentially improving membrane permeability

  • Altered electronic properties that can enhance binding interactions with biological targets

  • Improved bioavailability compared to non-fluorinated analogs

tert-Butyl (2-amino-4,5-difluorophenyl)carbamate, with its difluorinated aromatic core, represents an important scaffold for developing compounds with these advantageous properties .

Related Compounds and Structural Analogs

Methylated Derivative

A closely related compound to tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate (CAS: 2245360-96-5). This compound features an additional methyl group on the carbamate nitrogen, resulting in a tertiary carbamate rather than the secondary carbamate found in tert-Butyl (2-amino-4,5-difluorophenyl)carbamate. The methylated derivative has a molecular weight of 258.26 g/mol and a molecular formula of C₁₂H₁₆F₂N₂O₂ .

The methylation of the carbamate nitrogen introduces different electronic and steric properties that can influence the compound's reactivity and potential applications. In particular, the tertiary carbamate may exhibit different stability characteristics and reactivity patterns compared to the secondary carbamate .

Positional Isomer

Another related compound is tert-butyl (4-amino-2,5-difluorophenyl)carbamate (CAS: 1269152-11-5). This positional isomer features a different arrangement of the amino and carbamate groups on the difluorinated phenyl ring. The compound maintains the same molecular formula (C₁₁H₁₄F₂N₂O₂) and molecular weight (244.24 g/mol) as tert-Butyl (2-amino-4,5-difluorophenyl)carbamate but differs in the position of the substituents .

This positional isomer may exhibit different chemical reactivity and physical properties due to the altered electronic distribution in the aromatic system. Such structural variations can be exploited in structure-activity relationship studies in drug discovery programs .

Synthetic Precursors and Derivatives

Research indicates that related difluorinated compounds have been utilized in stereoselective synthetic routes. For example, compounds such as tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate have been synthesized using asymmetric aldol reactions. While these compounds feature a different substitution pattern compared to tert-Butyl (2-amino-4,5-difluorophenyl)carbamate, they highlight the importance of fluorinated aromatic carbamates in stereoselective synthesis and their potential applications in the development of bioactive compounds .

The synthesis of such stereoselectively defined compounds often involves carefully controlled reaction conditions and specific catalysts to achieve the desired stereochemical outcome. These methodologies may also be applicable to the functionalization of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate for the creation of more complex molecular architectures .

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